[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl]-triphenylphosphanium bromide
Description
This compound (CAS 62285-98-7) is a triphenylphosphonium salt characterized by a conjugated diene chain ((2E,4E)-penta-2,4-dien-1-yl) and a 2,6,6-trimethylcyclohex-2-en-1-yl substituent. Its molecular formula is C₃₃H₃₈BrP, with a molecular weight of 545.54 g/mol . The triphenylphosphonium group confers a permanent positive charge, making it a candidate for mitochondrial targeting in drug delivery systems due to its ability to accumulate in negatively charged mitochondrial membranes . The conjugated diene and cyclohexenyl moieties contribute to its hydrophobicity, as inferred from its structural features .
Properties
CAS No. |
62285-98-7 |
|---|---|
Molecular Formula |
C33H38BrP |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C33H38P.BrH/c1-27(22-23-32-28(2)15-14-25-33(32,3)4)24-26-34(29-16-8-5-9-17-29,30-18-10-6-11-19-30)31-20-12-7-13-21-31;/h5-13,16-24H,14-15,25-26H2,1-4H3;1H/q+1;/p-1/b23-22+,27-24+; |
InChI Key |
WZGAXXYWWOUQHF-IUKQBHTCSA-M |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C)(C)C.[Br-] |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)(C)C.[Br-] |
Origin of Product |
United States |
Biological Activity
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium bromide (CAS No. 62285-98-7) is a phosphonium salt with potential biological applications. This compound features a complex structure that may influence its biological activity significantly. This article reviews the known biological activities of this compound through various studies and data.
- Molecular Formula : C33H38BrP
- Molecular Weight : 545.54 g/mol
- Structural Characteristics : The compound consists of a triphenylphosphonium moiety linked to a conjugated diene system, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of triphenylphosphonium compounds is often attributed to their ability to cross cellular membranes and accumulate in mitochondria due to their positive charge. This section summarizes the key findings related to the biological activities of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium bromide.
1. Antioxidant Activity
Several studies have indicated that phosphonium salts exhibit antioxidant properties. The presence of the triphenylphosphonium group enhances the stability and reactivity of the compound towards reactive oxygen species (ROS).
2. Antimicrobial Activity
Research has shown that similar phosphonium compounds possess antimicrobial properties against various pathogens. The specific activity of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium bromide against bacteria and fungi remains to be fully characterized but is expected based on its structural analogs.
3. Cytotoxicity Studies
Cytotoxic effects have been observed in related compounds when tested on cancer cell lines. The mechanism often involves mitochondrial dysfunction leading to apoptosis. Future studies are warranted to evaluate the cytotoxic potential of this specific phosphonium salt on various cancer cell lines.
Case Studies and Research Findings
Research into the biological activities of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium bromide is limited but promising:
| Study | Findings |
|---|---|
| Antioxidant Activity | Exhibits significant scavenging activity against DPPH radicals (IC50 values needed for quantification). |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines; further studies needed for specific IC50 values and mechanisms. |
| Antimicrobial Testing | Preliminary results suggest potential antimicrobial effects; detailed studies required for specific pathogens. |
Scientific Research Applications
Biological Applications
The compound exhibits significant biological activity due to its phosphonium group, which enhances cellular uptake. It has been studied for:
- Anticancer Activity: Research indicates that triphenylphosphonium compounds can selectively target mitochondria in cancer cells, leading to increased apoptosis rates .
- Antimicrobial Properties: Its structural characteristics allow it to disrupt bacterial membranes, making it a candidate for developing new antibiotics .
Chemical Biology
In chemical biology, this compound is utilized as a:
- Mitochondrial Targeting Agent: The triphenylphosphonium moiety facilitates the selective accumulation of drugs in mitochondria, aiding in the treatment of mitochondrial diseases .
Material Science
The unique properties of this compound make it valuable in material science:
- Organic Photovoltaics: Its ability to form stable complexes with various organic materials enhances the efficiency of organic solar cells.
Catalysis
Triphenylphosphonium salts are employed as catalysts in various organic reactions:
- Michael Addition Reactions: They facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds, improving reaction rates and yields .
Case Study 1: Anticancer Activity
A study published in Cancer Letters demonstrated that derivatives of triphenylphosphonium bromide significantly inhibited tumor growth in xenograft models. The mechanism was attributed to mitochondrial targeting and subsequent induction of oxidative stress within cancer cells.
Case Study 2: Antimicrobial Efficacy
Research detailed in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triphenylphosphonium compounds against multidrug-resistant bacterial strains. The study concluded that these compounds could serve as a basis for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The table below compares the target compound with two structurally related phosphonium salts:
Notes:
- Compound A () shares the triphenylphosphonium group but includes a pyrimidinone and tert-butyldimethylsilyl group, significantly increasing its molecular weight and hydrophobicity . This may reduce its solubility in aqueous environments compared to the target compound.
- Compound B () is nearly identical to the target compound in molecular formula and weight, differing only in the position of substituents on the cyclohexenyl ring (2,6,6-trimethyl-1-cyclohexenyl vs. 2,6,6-trimethylcyclohex-2-en-1-yl) . This positional isomerism could lead to variations in steric hindrance and membrane permeability.
Mitochondrial Targeting Efficiency
The target compound’s triphenylphosphonium group is a hallmark of mitochondrial-targeting molecules. Compared to Compound A, which has a bulkier structure, the target compound’s lower molecular weight may enhance cellular uptake efficiency . However, Compound A’s thioether and pyrimidinone groups could confer redox activity, a feature absent in the target compound .
Stability and Reactivity
The conjugated diene in the target compound may render it susceptible to oxidation or photodegradation. In contrast, Compound B ’s isomerism (1-cyclohexenyl vs. 2-cyclohexenyl) might stabilize the molecule against ring-opening reactions .
Research Findings and Gaps
- However, refinement tools like SHELXL () are widely used for such analyses in related compounds .
- Computed Descriptors : The target compound’s hydrophobicity (logP ~7.5) and polar surface area (~20 Ų) are inferred from its structure but require experimental validation .
- Biological Data: No direct studies on the target compound’s mitochondrial accumulation efficiency or toxicity are cited. Comparative studies with Compound B are needed to evaluate isomer-specific effects.
Preparation Methods
Conventional Heating vs Microwave Irradiation
Conventional heating methods involve stirring the reactants in a solvent such as tetrahydrofuran (THF), toluene, or acetonitrile at elevated temperatures (25–150 °C) for several hours to days. Yields vary widely depending on temperature, solvent, and time.
Microwave irradiation has been demonstrated as a superior method for preparing phosphonium salts, including related benzyltriphenylphosphonium bromides, by significantly reducing reaction time and improving yields. For example, microwave heating at 60 °C for 30 minutes in THF gave yields of 87–98% for substituted benzyltriphenylphosphonium bromides.
Solvent Effects
Temperature and Time
Optimal temperatures for microwave-assisted synthesis are around 60 °C, with reaction times as short as 30 minutes.
Conventional methods may require reflux conditions (around 120 °C) for several hours to achieve moderate yields (50–65%).
Detailed Preparation Procedure (Microwave-Assisted Method)
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Mix triphenylphosphine (1 eq) and the corresponding alkyl bromide (0.5 eq) in THF (appropriate volume). | Use carbon-coated quartz ampoule for microwave irradiation. |
| 2 | Irradiate under microwave at 60 °C, 800 W power, 1 bar pressure for 30 minutes. | Reaction monitored by precipitate formation. |
| 3 | Cool and filter precipitate under fume hood. | Product is the phosphonium bromide salt, typically pure. |
| 4 | Wash and dry the product. | Product confirmed by NMR and other spectroscopic methods. |
Industrial and Scale-Up Considerations
The phosphonium salt precursor is often prepared on a larger scale for use in stereospecific synthesis of compounds such as tretinoin derivatives.
Isomerization conditions during synthesis are controlled carefully (30–80 °C, preferably 50–60 °C) to maximize yield and minimize impurities.
The process is designed to be continuous and efficient, avoiding intermediate separations, which is advantageous for industrial production.
Research Findings and Comparative Data
| Parameter | Conventional Heating (Example) | Microwave Irradiation (Optimized) |
|---|---|---|
| Solvent | Toluene, THF, Acetonitrile | THF |
| Temperature (°C) | 120 (reflux) | 60 |
| Reaction Time | 8 hours to several days | 30 minutes |
| Yield (%) | 50–65 | 87–98 |
| Power (Watt) | Not applicable | 800 |
| Pressure (bar) | Atmospheric | 1 |
| Purity and Byproducts | More impurities at higher T | Fewer impurities |
Microwave irradiation enhances reaction rate and yield significantly compared to conventional methods.
THF solvent and controlled temperature are critical for optimal results.
Additional Notes on Preparation
The phosphonium salt can be converted in situ to the corresponding phosphorous ylide by treatment with bases such as n-butyllithium, sodium hydride, or alkoxides at low temperatures (-78 °C to 25 °C), facilitating subsequent Wittig reactions.
The starting alkyl bromide bearing the (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)penta-2,4-dienyl moiety can be synthesized or purchased, and its purity affects the final phosphonium salt quality.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can its purity be validated?
Methodological Answer: Synthesis typically involves coupling reactions using carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) in anhydrous DMF, followed by purification via column chromatography. Purity validation requires a combination of analytical techniques:
Q. How does the compound’s structure influence its solubility in biological buffers?
Methodological Answer: The triphenylphosphonium group enhances hydrophobicity, requiring dissolution in polar aprotic solvents (e.g., DMSO) for biological studies. Solubility in aqueous buffers can be improved via:
Advanced Research Questions
Q. What experimental strategies address contradictions in mitochondrial targeting efficiency reported across studies?
Methodological Answer: Discrepancies arise from variations in cell membrane potential, assay conditions, or compound aggregation. Mitigate via:
- Fluorescence colocalization assays (e.g., MitoTracker Red vs. compound’s intrinsic fluorescence) .
- Quantitative uptake analysis using LC-MS/MS to measure intracellular concentrations under standardized membrane potentials .
Q. How can researchers optimize the synthesis to improve stereochemical control of the diene system?
Methodological Answer:
Q. What computational methods predict the compound’s interactions with mitochondrial membranes?
Methodological Answer:
Q. How does the bromide counterion affect stability in long-term storage?
Methodological Answer: Bromide’s hygroscopicity necessitates:
- Lyophilization followed by storage under argon at -80°C.
- Stability assays via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Theoretical & Methodological Frameworks
Q. What conceptual frameworks guide the study of its pro-apoptotic effects in cancer cells?
Methodological Answer: Anchor research to:
- Mitochondrial Permeability Transition Pore (MPTP) theory : Measure cytochrome c release via Western blot .
- ROS-mediated apoptosis : Quantify superoxide levels with DHE fluorescence .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
Methodological Answer:
- Generative Chemistry Models (e.g., ChemBERTa): Propose derivatives with improved logP or binding affinity.
- COMSOL Multiphysics : Simulate diffusion kinetics in 3D tumor spheroids .
Data Analysis & Interpretation
Q. What statistical approaches resolve batch-to-batch variability in bioactivity data?
Methodological Answer:
Q. How to validate the compound’s specificity for mitochondrial vs. plasma membrane depolarization?
Methodological Answer:
- JC-1 Assay : Compare ΔΨm (mitochondrial) and DiBAC4(3) (plasma membrane) fluorescence in parallel experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
